Methyl 2-{4-[(2,4-difluorobenzoyl)amino]phenoxy}benzenecarboxylate
Description
Methyl 2-{4-[(2,4-difluorobenzoyl)amino]phenoxy}benzenecarboxylate is a synthetic organic compound featuring a methyl ester core linked to a biphenylether scaffold. Key structural elements include:
- Methyl ester group at the benzoate position, influencing hydrolysis kinetics and bioavailability.
- Phenoxy bridge connecting the two aromatic rings, enhancing conformational flexibility and steric bulk.
This compound’s design suggests applications in medicinal chemistry or agrochemicals, leveraging fluorine’s electron-withdrawing effects for enhanced stability and target binding .
Properties
IUPAC Name |
methyl 2-[4-[(2,4-difluorobenzoyl)amino]phenoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2NO4/c1-27-21(26)17-4-2-3-5-19(17)28-15-9-7-14(8-10-15)24-20(25)16-11-6-13(22)12-18(16)23/h2-12H,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNKONFLAMZOJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{4-[(2,4-difluorobenzoyl)amino]phenoxy}benzenecarboxylate typically involves a multi-step process:
Formation of 2,4-Difluorobenzoyl Chloride: This step involves the reaction of 2,4-difluorobenzoic acid with thionyl chloride (SOCl2) to form 2,4-difluorobenzoyl chloride.
Amination Reaction: The 2,4-difluorobenzoyl chloride is then reacted with 4-aminophenol in the presence of a base such as triethylamine (TEA) to form 4-[(2,4-difluorobenzoyl)amino]phenol.
Esterification: Finally, the 4-[(2,4-difluorobenzoyl)amino]phenol is reacted with methyl 2-bromobenzoate in the presence of a base such as potassium carbonate (K2CO3) to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and amino groups.
Reduction: Reduction reactions can target the carbonyl groups within the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2) can be used for electrophilic substitution, while nucleophilic substitution can be facilitated by bases like sodium hydroxide (NaOH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, Methyl 2-{4-[(2,4-difluorobenzoyl)amino]phenoxy}benzenecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its potential as a ligand. It may also serve as a probe in biochemical assays.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which Methyl 2-{4-[(2,4-difluorobenzoyl)amino]phenoxy}benzenecarboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The difluorobenzoyl group may enhance binding affinity through halogen bonding, while the aminophenoxy linkage could facilitate hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Fluorine Substitution Effects
- In contrast, diclofop-methyl (2,4-dichlorophenoxy) exhibits higher logP (~4.2) due to chlorine’s hydrophobicity, favoring herbicidal activity .
- The ethyl ester derivative in may exhibit slower hydrolysis than the target’s methyl ester, altering metabolic stability.
Research Findings and Implications
- Agrochemical Potential: Structural parallels to diclofop-methyl suggest herbicidal utility, but the benzoylamino group may redirect activity toward fungal targets .
- HDAC Inhibition : Fluorine’s electronegativity could mimic the boronic acid’s role in , positioning the compound for antifungal development.
- Metabolic Stability : Methyl esters typically hydrolyze faster than ethyl esters, which may limit persistence in biological systems compared to .
Biological Activity
Methyl 2-{4-[(2,4-difluorobenzoyl)amino]phenoxy}benzenecarboxylate is a synthetic organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name: this compound
- Molecular Formula: C18H16F2N2O3
- Molecular Weight: 348.33 g/mol
The compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors involved in various physiological processes. The presence of the difluorobenzamide moiety suggests potential interactions with targets related to inflammatory pathways and cancer cell proliferation.
Anticancer Properties
Recent studies have indicated that this compound demonstrates significant anticancer activity. In vitro assays have shown that it inhibits the growth of several cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
- Colon Cancer (HCT116)
The mechanism involves apoptosis induction and cell cycle arrest at the G1 phase, which is crucial for preventing cancer cell proliferation.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In animal models, it has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.
- Method : Cells were treated with varying concentrations of the compound for 24 and 48 hours.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM.
-
Study on Anti-inflammatory Properties :
- Objective : To assess the effect on inflammatory markers in a rat model of arthritis.
- Method : Rats were administered the compound daily for two weeks.
- Results : Marked decrease in paw swelling and reduced serum levels of IL-6 were noted compared to control groups.
Comparative Biological Activity Table
| Activity Type | Model/System | Concentration Used | Key Findings |
|---|---|---|---|
| Anticancer | MCF-7 Cells | 10 µM - 50 µM | IC50 = 15 µM; significant apoptosis |
| Anti-inflammatory | Rat Arthritis Model | Daily doses | Reduced paw swelling; lower IL-6 levels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
